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Introduction

3-(10H-Phenothiazin-10-yl)propanoic acid is a derivative of phenothiazine, a heterocyclic
compound well-established in medicinal chemistry for its diverse pharmacological activities.
The phenothiazine scaffold, consisting of a tricyclic structure with nitrogen and sulfur
heteroatoms, serves as a privileged core in numerous clinically significant drugs, particularly
antipsychotics. This technical guide provides a comprehensive overview of the theoretical and
experimental studies on 3-(10H-Phenothiazin-10-yl)propanoic acid, covering its synthesis,
physicochemical properties, and potential biological activities, with a focus on its prospective
applications in drug discovery and development.

Physicochemical Properties

3-(10H-Phenothiazin-10-yl)propanoic acid is a solid at room temperature with a melting point
ranging from 161 to 164 °C.[1] It is characterized by the presence of a propanoic acid side
chain attached to the nitrogen atom of the phenothiazine ring, which imparts acidic properties
to the molecule.[2] This functional group allows for various chemical modifications, such as
esterification and amidation, enabling the synthesis of a wide array of derivatives for structure-
activity relationship (SAR) studies.[2]
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Property Value Reference
CAS Number 362-03-8 [11[3]
Molecular Formula C15H13NO2S [2][4]
Molecular Weight 271.34 g/mol [31[4]
Melting Point 161-164 °C [1]
Appearance Solid powder [1]
Solubility Moderately soluble in polar 2]
solvents

Synthesis and Experimental Protocols

A detailed synthetic protocol for 3-(10H-Phenothiazin-10-yl)propanoic acid and its derivatives
has been described. The general synthesis involves the reaction of phenothiazine with a
suitable three-carbon synthon, followed by modifications to the carboxylic acid moiety.

Synthesis of 3-(10H-Phenothiazin-10-yl)propanoic acid

A mixture of phenothiazine, acrylonitrile, and benzyltrimethylammonium hydroxide in dioxane is
heated, followed by hydrolysis with potassium hydroxide in ethanol and subsequent
acidification to yield the desired product.[5]

Experimental Workflow for Synthesis
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Caption: Synthetic workflow for 3-(10H-Phenothiazin-10-yl)propanoic acid.

Characterization Data

The synthesized compound can be characterized using various spectroscopic techniques.

Technique

Observed Data

IR (KBr)

1695 cm~1 (C=0)

1H NMR (CDCls)

52.93 (t, 2H), 4.31 (t, 2H), 6.8-7.5 (m, 8H), 9.92
(s, 1H)

Mass (m/z)

271
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Theoretical Studies

While specific theoretical studies on 3-(10H-Phenothiazin-10-yl)propanoic acid are limited,
Density Functional Theory (DFT) calculations have been employed to investigate the electronic
properties and reactivity of the broader phenothiazine scaffold.[6][7][8] These studies provide
insights into the molecular structure, electronic distribution, and potential sites for metabolic
transformations. The non-planar "butterfly" conformation of the phenothiazine ring system is a
key structural feature that influences its biological activity.[7] Theoretical calculations can help
in understanding the structure-activity relationships and in the rational design of new
derivatives with enhanced potency and selectivity.

Biological Activities and Potential Applications

Phenothiazine derivatives are known to exhibit a wide range of biological activities, including
antitumor and antioxidant effects.

Antitumor Activity

Several studies have demonstrated the antitumor potential of phenothiazine-related
compounds against various cancer cell lines.[9][10][11][12] While specific ICso values for 3-
(10H-Phenothiazin-10-yl)propanoic acid are not readily available in the cited literature,
related derivatives have shown significant cytotoxic effects. For instance, PEGylated
phenothiazine derivatives exhibited ICso values against a mouse colon carcinoma cell line that
were comparable to the standard anticancer drugs 5-Fluorouracil and doxorubicin.[9] Another
study on trifluoperazine derivatives reported ICso values for apoptosis induction in oral cancer
cells.[12] These findings suggest that the phenothiazine scaffold is a promising starting point
for the development of novel anticancer agents.
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Related Compound Cancer Cell Line ICs0 (M) Reference
PEGylated HepG2 (human liver
o 161.3 [9]
phenothiazine (PPO) cancer)
PEGylated
o MCF7 (breast cancer)  131.7 [9]
phenothiazine (PPO)
] ) Not specified, but
Trifluoperazine ) o
o Ca922 (oral cancer) higher activity than [11][12]
derivative (A4)
parent compound
l-aryl-1,2,3-triazole Various cancer cell
o _ 05-6.7 [12]
derivative lines
Antioxidant Activity

Phenothiazines are recognized for their antioxidant properties, which are attributed to the

electron-rich nature of the heterocyclic ring system.[7] They can act as radical scavengers,

protecting cells from oxidative damage. The antioxidant activity of phenothiazine derivatives

has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-

picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical

scavenging assays.[11] While specific quantitative data for 3-(10H-Phenothiazin-10-

yl)propanoic acid is not available in the provided search results, the general antioxidant

potential of the phenothiazine class is well-documented.

Hypothesized Antioxidant Mechanism
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Caption: Proposed mechanism of free radical scavenging.

Potential Signaling Pathways and Mechanism of
Action

The precise signaling pathways modulated by 3-(10H-Phenothiazin-10-yl)propanoic acid
have not been elucidated. However, studies on related phenothiazine derivatives suggest
several potential mechanisms of action. One prominent mechanism is the inhibition of
farnesyltransferase, an enzyme crucial for the post-translational modification of proteins
involved in cell growth and proliferation, such as Ras.[12] By inhibiting this enzyme,
phenothiazine derivatives can disrupt downstream signaling cascades, leading to cell cycle
arrest and apoptosis.

Furthermore, some phenothiazines have been shown to induce the production of reactive
oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.
[10][12] They can also interfere with various other signaling pathways, including those involving
Akt, p38, and ERK.[12]

Potential Signaling Pathway Interactions
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Caption: Potential molecular targets and cellular effects.

Conclusion and Future Directions

3-(10H-Phenothiazin-10-yl)propanoic acid represents a promising scaffold for the
development of novel therapeutic agents, particularly in the areas of oncology and diseases
associated with oxidative stress. Its synthetic accessibility and the potential for chemical
modification make it an attractive candidate for further investigation. Future research should
focus on:

e Quantitative Biological Evaluation: Determining the specific ICso values of 3-(10H-
Phenothiazin-10-yl)propanoic acid and its derivatives in various cancer cell lines and
antioxidant assays.
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e Mechanism of Action Studies: Elucidating the precise molecular targets and signaling
pathways affected by this compound to understand its mode of action.

» Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of
derivatives to optimize potency, selectivity, and pharmacokinetic properties.

« In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of
lead compounds in preclinical animal models.

By systematically addressing these research areas, the full therapeutic potential of 3-(10H-
Phenothiazin-10-yl)propanoic acid and its analogs can be unlocked, paving the way for the
development of new and effective treatments for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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